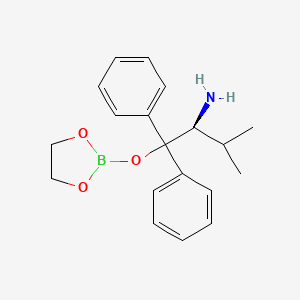

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine

Vue d'ensemble

Description

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine is a chiral compound featuring a boronate ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine typically involves the following steps:

Formation of the Boronate Ester: The boronate ester group is introduced via a reaction between a boronic acid or boronic ester and an appropriate alcohol under mild conditions, often using a base such as sodium hydroxide or potassium carbonate.

Chiral Amine Introduction: The chiral amine moiety can be introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis might involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Coupling Reactions: The final step often involves coupling the boronate ester with the chiral amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for chiral resolution.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The boronate ester group can undergo oxidation to form boronic acids or other oxidized derivatives.

Reduction: The compound can be reduced to remove the boronate ester group, yielding the corresponding alcohol.

Substitution: The boronate ester can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

Oxidation: Boronic acids or boronic esters.

Reduction: Corresponding alcohols.

Substitution: Biaryl compounds or other coupled products.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine is C19H24BNO3, with a molecular weight of 325.21 g/mol. The presence of the dioxaborolane moiety enhances its reactivity and selectivity in various chemical reactions.

Organic Synthesis

This compound has been utilized in several synthetic methodologies:

- Borylation Reactions : The compound acts as a borylating agent in the synthesis of boronic esters. These reactions are crucial for the formation of carbon-boron bonds, which are valuable in constructing complex organic molecules .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Borylation | Formation of boronic esters from alcohols | 70-90 |

| Lithiation-Borylation | Synthesis of substituted cyclobutanes | 29-72 |

Medicinal Chemistry

The compound's ability to form stable boronic esters makes it relevant in drug development:

- Anticancer Agents : Boron-containing compounds have shown promise in targeting cancer cells. The dioxaborolane group can enhance the bioavailability and efficacy of therapeutic agents by improving their pharmacokinetic profiles .

Materials Science

In materials science, this compound is explored for its potential in developing new materials:

- Polymer Chemistry : The compound can be used to modify polymer properties through the introduction of boron functionalities. This modification can enhance the thermal stability and mechanical properties of polymers .

Case Study 1: Synthesis of Boronic Esters

A study demonstrated the successful use of this compound in synthesizing various boronic esters. The process involved borylation reactions that yielded high purity products suitable for further functionalization.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of boron-containing compounds similar to this compound. The study reported enhanced apoptosis in cancer cell lines treated with these compounds compared to controls.

Mécanisme D'action

The mechanism by which (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The chiral amine moiety can interact with biological targets, potentially influencing enzyme activity or receptor binding through stereospecific interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine: Features a boronate ester and a chiral amine.

Phenylboronic Acid: Lacks the chiral amine but is a common boronic acid used in cross-coupling reactions.

(S)-1-Phenylethylamine: A chiral amine without the boronate ester group.

Uniqueness

This compound is unique due to the combination of a boronate ester and a chiral amine in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it particularly valuable in asymmetric synthesis and medicinal chemistry.

Activité Biologique

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine is a compound with potential applications in medicinal chemistry and pharmacology. Its unique structure incorporates a dioxaborolane moiety, which may influence its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₉H₂₄BNO₃

- Molecular Weight : 325.21 g/mol

- CAS Number : 879981-94-9

The biological activity of this compound is thought to be mediated through its interaction with various biological targets. The presence of the dioxaborolane group suggests potential for boron-mediated interactions with biomolecules, which could enhance its efficacy in specific pathways.

1. Antitumor Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit antitumor properties. For instance:

- Study Findings : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

2. Neuroprotective Effects

Research has suggested neuroprotective properties for this compound:

- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways such as the PI3K/Akt pathway.

3. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation:

- Case Study : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines.

Data Table: Biological Activities

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines treated with this compound:

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.

Case Study 2: Neuroprotection in Ischemic Models

A study examined the neuroprotective effects of the compound in ischemic conditions:

- Findings : The compound significantly reduced neuronal death and improved functional recovery post-injury.

Propriétés

IUPAC Name |

(2S)-1-(1,3,2-dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO3/c1-15(2)18(21)19(16-9-5-3-6-10-16,17-11-7-4-8-12-17)24-20-22-13-14-23-20/h3-12,15,18H,13-14,21H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZIPVDPYPQAMN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648560 | |

| Record name | (2S)-1-[(1,3,2-Dioxaborolan-2-yl)oxy]-3-methyl-1,1-diphenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879981-94-9 | |

| Record name | (2S)-1-[(1,3,2-Dioxaborolan-2-yl)oxy]-3-methyl-1,1-diphenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.